ALDH3A1-IN-3

描述

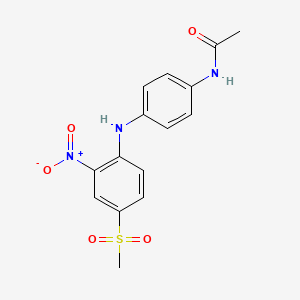

Structure

3D Structure

属性

CAS 编号 |

315239-63-5 |

|---|---|

分子式 |

C15H15N3O5S |

分子量 |

349.4 g/mol |

IUPAC 名称 |

N-[4-(4-methylsulfonyl-2-nitroanilino)phenyl]acetamide |

InChI |

InChI=1S/C15H15N3O5S/c1-10(19)16-11-3-5-12(6-4-11)17-14-8-7-13(24(2,22)23)9-15(14)18(20)21/h3-9,17H,1-2H3,(H,16,19) |

InChI 键 |

JXZXJHWSQKISBZ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |

规范 SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CB29; CB-29; CB 29; |

产品来源 |

United States |

Foundational & Exploratory

The Unraveling of ALDH3A1-IN-3 (CB29): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the mechanism of action of ALDH3A1-IN-3, a selective inhibitor of Aldehyde Dehydrogenase 3 Family Member A1 (ALDH3A1). ALDH3A1 is a critical enzyme in cellular detoxification, primarily by oxidizing a variety of aldehydes to their corresponding carboxylic acids. Its overexpression in several cancers is linked to therapeutic resistance, making it a compelling target for drug development. This compound, also known as CB29, has emerged as a valuable chemical probe to investigate the roles of ALDH3A1 and as a potential lead compound for overcoming chemoresistance.

Core Mechanism of Action

This compound (CB29) functions as a selective, reversible, and competitive inhibitor of ALDH3A1.[1][2] It specifically targets the substrate-binding site of the enzyme, thereby preventing the oxidation of its aldehyde substrates.[1][3] This inhibition leads to an accumulation of cytotoxic aldehydes within cancer cells, particularly those that rely on ALDH3A1 for detoxification of chemotherapeutic agents like cyclophosphamide. The primary therapeutic application of this compound is to sensitize cancer cells to the cytotoxic effects of such drugs.[1][4]

Quantitative Data on ALDH3A1 Inhibitors

The following tables summarize the key quantitative data for this compound (CB29) and another notable inhibitor, CB7, providing a comparative overview of their potency and selectivity.

Table 1: Inhibitory Potency of ALDH3A1 Inhibitors

| Compound | Alias | IC50 (µM) | Ki (µM) | Target |

| This compound | CB29 | 16[1][5][6] | 4.7[1][2][5][6] | ALDH3A1 |

| CB7 | - | 0.2[7][8][9] | 0.082 (vs. benzaldehyde)[4][7], 0.110 (vs. NADP+)[4][7] | ALDH3A1 |

Table 2: Selectivity Profile of this compound (CB29)

| Isoenzyme | Inhibition by this compound (at 250 µM) |

| ALDH1A1 | No significant inhibition[1][3] |

| ALDH1A2 | No significant inhibition[1][3] |

| ALDH1A3 | No significant inhibition[1][3] |

| ALDH1B1 | No significant inhibition[1][3] |

| ALDH2 | No significant inhibition[1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ALDH3A1 inhibitors.

ALDH3A1 Enzyme Inhibition Assay (Spectrophotometric)

This protocol details the determination of the inhibitory activity of compounds against purified ALDH3A1 enzyme.

Materials:

-

Purified recombinant human ALDH3A1 enzyme

-

This compound (CB29) or other inhibitors

-

Benzaldehyde (substrate)

-

NADP+ (cofactor)

-

Sodium Phosphate buffer (100 mM, pH 7.5)

-

DMSO (for dissolving compounds)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the inhibitor in DMSO.

-

In a 96-well plate or cuvette, prepare the reaction mixture containing 100 mM Sodium Phosphate buffer (pH 7.5), 1.5 mM NADP+, and the desired concentration of the inhibitor (e.g., ranging from 50 nM to 250 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1% v/v).[1]

-

Pre-incubate the enzyme with the inhibitor in the reaction mixture for 1 minute at room temperature.[1]

-

Initiate the reaction by adding the substrate, benzaldehyde (e.g., 1 mM final concentration).[1]

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH (molar extinction coefficient of 6220 M⁻¹ cm⁻¹).[1]

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[1]

Cell-Based Chemosensitivity Assay

This protocol describes how to assess the ability of an ALDH3A1 inhibitor to sensitize cancer cells to a chemotherapeutic agent.

Materials:

-

ALDH3A1-expressing cancer cell line (e.g., A549 lung adenocarcinoma, SF767 glioblastoma)[1][4]

-

ALDH3A1-negative control cell line (e.g., CCD-13Lu normal lung fibroblasts)[1]

-

This compound (CB29)

-

Cell culture medium and supplements

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of mafosfamide in the presence or absence of a fixed concentration of this compound (e.g., 10 µM).[7] Include control wells with vehicle (DMSO) only and inhibitor only.

-

Incubate the cells for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).

-

Assess cell viability using a standard method such as the MTT assay.

-

Determine the ED50 (effective dose for 50% inhibition of cell growth) for mafosfamide in the presence and absence of the ALDH3A1 inhibitor. A significant decrease in the ED50 in the presence of the inhibitor indicates chemosensitization.[1]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by ALDH3A1 and the experimental workflow for evaluating ALDH3A1 inhibitors.

Figure 1: Mechanism of ALDH3A1-mediated chemoresistance and its inhibition by this compound.

Figure 2: Overview of ALDH3A1's role in cancer-related signaling pathways.

Figure 3: A generalized experimental workflow for the discovery and characterization of ALDH3A1 inhibitors.

References

- 1. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALDH3A1 Inhibitor, CB29 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | ALDH3A1抑制剂 | MCE [medchemexpress.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ALD1A3 inhibitor CB7 | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]

The Discovery and Synthesis of a Selective ALDH3A1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in cellular detoxification, implicated in both cytoprotection and the development of resistance to chemotherapy. Its role in cancer progression has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of a selective ALDH3A1 inhibitor, exemplified by the N-phenylsulfonamide derivative, CB29. This document details the scientific rationale, discovery process, chemical synthesis, and biological evaluation of this class of inhibitors, offering valuable insights for researchers in oncology and drug development.

Introduction: The Role of ALDH3A1 in Disease and Drug Resistance

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] ALDH3A1, a cytosolic member of this family, is highly expressed in several tissues, including the cornea, stomach, and esophagus.[2] The enzyme plays a crucial role in protecting cells from damage induced by UV radiation and oxidative stress by detoxifying reactive aldehydes, such as 4-hydroxynonenal (4-HNE), a product of lipid peroxidation.[3][4]

In the context of oncology, elevated ALDH3A1 expression has been observed in various tumor types, including lung, breast, and colon cancers.[5] This overexpression is associated with increased resistance to certain chemotherapeutic agents, particularly oxazaphosphorines like cyclophosphamide.[1][6] ALDH3A1 metabolizes the active metabolites of these drugs, rendering them ineffective and contributing to treatment failure.[5] Consequently, the development of selective ALDH3A1 inhibitors presents a promising strategy to enhance the efficacy of existing cancer therapies and overcome drug resistance.

This guide focuses on the discovery and synthesis of a potent and selective ALDH3A1 inhibitor, providing a comprehensive resource for researchers working on the development of novel cancer therapeutics.

Discovery of a Selective ALDH3A1 Inhibitor: A High-Throughput Screening Approach

The discovery of potent and selective ALDH3A1 inhibitors has been advanced through high-throughput screening (HTS) of chemical libraries. This approach allows for the rapid evaluation of thousands of compounds to identify initial "hit" molecules with the desired inhibitory activity.

A notable example is the discovery of the selective ALDH3A1 inhibitor, CB29 (N-[4-{(4-(methylsulfonyl)-2-nitrophenyl)-amino}-phenyl]-acetamide).[1] The identification of CB29 was the result of a comprehensive screening campaign designed to find novel chemical scaffolds that selectively target ALDH3A1 over other ALDH isoforms.

Experimental Workflow: High-Throughput Screening

The following diagram illustrates a typical workflow for the discovery of selective ALDH3A1 inhibitors through HTS.

Caption: High-Throughput Screening Workflow for ALDH3A1 Inhibitors

Chemical Synthesis of N-Phenylsulfonamide Derivatives

The chemical synthesis of N-phenylsulfonamide derivatives, the class to which CB29 belongs, can be achieved through a multi-step process. A representative synthetic route is outlined below. This synthesis involves the formation of a sulfonamide bond followed by a nucleophilic aromatic substitution.

Representative Synthesis Scheme

A general synthesis for a key intermediate in the preparation of N-phenylsulfonamide analogs involves the reaction of an aniline derivative with a sulfonyl chloride. The subsequent coupling with a nitro-activated aryl halide affords the final product scaffold.

Caption: Representative Synthesis of N-Phenylsulfonamide Derivatives

Biological Activity and Quantitative Data

The biological activity of selective ALDH3A1 inhibitors is characterized by their potency (IC50) and selectivity against other ALDH isoforms.

| Compound | ALDH3A1 IC50 (µM) | ALDH1A1 Inhibition | ALDH2 Inhibition | Reference |

| CB29 | 16 | No inhibition up to 250 µM | No inhibition up to 250 µM | [1] |

| CB7 | 0.2 | No inhibition | No inhibition | [5] |

| ABMM-15 | 0.23 (for ALDH1A3) | - | - | [2] |

| ABMM-16 | 1.29 (for ALDH1A3) | - | - | [2] |

Note: ABMM-15 and ABMM-16 are reported as selective ALDH1A3 inhibitors but are included for structural comparison of benzaldehyde derivatives.

Mechanism of Action and Signaling Pathway

Selective inhibitors like CB29 act by binding to the aldehyde-binding pocket of ALDH3A1, thereby preventing the substrate from accessing the catalytic site.[1][5] This inhibition restores the sensitivity of cancer cells to chemotherapeutic agents that are normally detoxified by ALDH3A1.

The signaling pathway affected by ALDH3A1 inhibition involves the prevention of drug detoxification, leading to increased intracellular concentrations of the active chemotherapeutic agent and subsequent cell death.

Caption: ALDH3A1-Mediated Chemotherapy Resistance and Inhibition

Experimental Protocols

ALDH3A1 Enzyme Activity Assay

This protocol is used to determine the enzymatic activity of ALDH3A1 and assess the inhibitory potential of test compounds.

Materials:

-

Purified recombinant human ALDH3A1

-

Assay Buffer: 25 mM BES, pH 7.5

-

Substrate: Benzaldehyde

-

Cofactor: NADP+

-

Test compound (inhibitor) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing Assay Buffer, NADP+ (final concentration 1.5 mM), and ALDH3A1 (final concentration ~10 nM).

-

Add the test compound at various concentrations. Include a DMSO control (no inhibitor).

-

Initiate the reaction by adding the substrate, benzaldehyde (final concentration co-varied, e.g., 50 - 800 µM).

-

Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The increase in absorbance corresponds to the formation of NADPH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of ALDH3A1 inhibitors on the chemosensitivity of cancer cells.

Materials:

-

Cancer cell line expressing ALDH3A1 (e.g., A549)

-

Cell culture medium and supplements

-

Chemotherapeutic agent (e.g., mafosfamide)

-

ALDH3A1 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with the chemotherapeutic agent at a fixed concentration, in the presence and absence of varying concentrations of the ALDH3A1 inhibitor. Include appropriate vehicle controls.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells) and plot the results to determine the effect of the inhibitor on chemosensitivity.

Conclusion

The selective inhibition of ALDH3A1 represents a viable and promising strategy to counteract chemotherapy resistance in cancer. The discovery and development of potent and selective inhibitors, such as the N-phenylsulfonamide derivative CB29, provide valuable chemical tools to probe the biological functions of ALDH3A1 and serve as lead compounds for the development of novel anticancer agents. The methodologies and data presented in this technical guide offer a comprehensive foundation for researchers dedicated to advancing the field of oncology drug discovery.

References

- 1. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Target Engagement and Binding Affinity of ALDH3A1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aldehyde Dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in cellular detoxification, primarily responsible for the oxidation of aromatic and medium-chain aldehydes to their corresponding carboxylic acids.[1][2] It is constitutively expressed in tissues exposed to environmental stress, such as the cornea, stomach, and lungs, where it plays a significant role in protecting cells from aldehyde-induced damage and oxidative stress.[2][3] Notably, elevated levels of ALDH3A1 have been implicated in the chemoresistance of various cancers by metabolizing chemotherapeutic agents like cyclophosphamide.[4][5] This has made ALDH3A1 an attractive target for the development of small molecule inhibitors to enhance the efficacy of existing cancer therapies.

This guide provides an in-depth overview of the methods used to characterize the target engagement and binding affinity of ALDH3A1 inhibitors. As specific data for a compound designated "ALDH3A1-IN-3" is not available in the public domain, this document will use the well-characterized selective inhibitor, 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) , as a representative example to illustrate the principles and experimental workflows.[5]

Quantitative Data on Binding Affinity

The binding affinity of an inhibitor to its target is a critical parameter in drug development. It is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Table 1: In Vitro Inhibition of ALDH3A1 by CB7 [5]

| Compound | Target Enzyme | IC50 (μM) | Selectivity |

| CB7 | ALDH3A1 | 0.2 | No inhibition observed for ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 |

Experimental Protocols

ALDH3A1 Enzyme Inhibition Assay (Binding Affinity)

This protocol outlines the methodology to determine the IC50 value of a test compound against purified recombinant ALDH3A1. The assay measures the enzymatic conversion of a substrate (e.g., benzaldehyde) to its product, which is monitored by the reduction of the cofactor NADP+ to NADPH.

Materials:

-

Purified recombinant human ALDH3A1

-

Assay Buffer: Sodium pyrophosphate buffer (e.g., 50 mM, pH 8.0)

-

Substrate: Benzaldehyde (stock solution in a suitable solvent like DMSO)

-

Cofactor: NADP+ (Nicotinamide adenine dinucleotide phosphate)

-

Test Compound (e.g., CB7) dissolved in DMSO

-

96-well microplate (UV-transparent)

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare working solutions of ALDH3A1, benzaldehyde, and NADP+ in the assay buffer. Prepare a serial dilution of the test compound in DMSO.

-

Assay Reaction Setup: In each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

ALDH3A1 enzyme solution

-

Test compound at various concentrations (or DMSO for control)

-

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the NADP+ solution, followed immediately by the benzaldehyde substrate to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and monitor the increase in absorbance at 340 nm (corresponding to NADPH formation) over time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH formation) for each concentration of the inhibitor.

-

Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its intended target protein within intact cells.[6] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[6][7]

Materials:

-

Cultured cells expressing ALDH3A1 (e.g., A549 lung adenocarcinoma cells)[5]

-

Cell culture medium and supplements

-

Test Compound (e.g., CB7)

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

PCR thermocycler or heating blocks

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody specific for ALDH3A1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO). Incubate under normal culture conditions for a specific duration to allow cell penetration and target binding.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for a set time (e.g., 3 minutes) using a thermocycler to create a temperature gradient. One aliquot should remain unheated as a control.

-

Cell Lysis: Lyse the cells by a suitable method (e.g., three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

-

Protein Analysis:

-

Collect the supernatant containing the soluble, non-aggregated protein fraction.

-

Analyze the amount of soluble ALDH3A1 in each sample using Western blotting.

-

Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-ALDH3A1 antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

For each temperature, normalize the band intensity to the unheated sample.

-

Plot the fraction of soluble ALDH3A1 against the temperature for both the vehicle-treated and compound-treated samples.

-

A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

-

Mandatory Visualizations

Experimental Workflow Diagrams

References

- 1. genecards.org [genecards.org]

- 2. Identification of a peptide ligand for human ALDH3A1 through peptide phage display: Prediction and characterization of protein interaction sites and inhibition of ALDH3A1 enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

ALDH3A1-IN-3: A Comprehensive Selectivity Profile Against Aldehyde Dehydrogenase Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of inhibitors targeting Aldehyde Dehydrogenase 3A1 (ALDH3A1), a critical enzyme in cellular detoxification and metabolism. While the specific designation "ALDH3A1-IN-3" does not correspond to a publicly documented inhibitor, this guide will focus on the well-characterized and highly selective ALDH3A1 inhibitors, CB29 and CB7, as exemplary models to fulfill the core requirements of this inquiry. These compounds serve as benchmarks for understanding the principles of selective ALDH3A1 inhibition.

Executive Summary

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] The ALDH3A1 isoform, in particular, is implicated in the detoxification of lipid peroxidation products and the metabolism of certain chemotherapeutic agents, making it a target of interest in oncology and toxicology.[1][3] The development of selective inhibitors is crucial for elucidating the specific roles of ALDH3A1 in various physiological and pathological processes. This document details the selectivity of benchmark ALDH3A1 inhibitors against other major ALDH isoforms, provides the experimental methodologies for these assessments, and illustrates the relevant biological pathways and experimental workflows.

Selectivity Profile of ALDH3A1 Inhibitors

The primary measure of a targeted inhibitor's utility is its selectivity for the intended target over other related proteins. For ALDH3A1 inhibitors, selectivity is typically assessed by determining the half-maximal inhibitory concentration (IC50) against a panel of other human ALDH isoforms.

Quantitative Selectivity Data

The following tables summarize the IC50 values for two well-documented selective ALDH3A1 inhibitors, CB29 and CB7. These inhibitors demonstrate a high degree of selectivity for ALDH3A1, with minimal to no activity against other tested ALDH isoforms at high concentrations.

Table 1: Selectivity Profile of CB29 Against Human ALDH Isoforms

| ALDH Isoform | IC50 (μM) |

| ALDH3A1 | 16 [1] |

| ALDH1A1 | > 250 (No inhibition <5%)[1] |

| ALDH1A2 | > 250 (No inhibition <5%)[1] |

| ALDH1A3 | > 250 (No inhibition <5%)[1] |

| ALDH1B1 | > 250 (No inhibition <5%)[1] |

| ALDH2 | > 250 (No inhibition <5%)[1] |

Table 2: Selectivity Profile of CB7 Against Human ALDH Isoforms

| ALDH Isoform | IC50 (μM) |

| ALDH3A1 | 0.2 ± 0.05 [3] |

| ALDH1A1 | > 250 (No effect)[3] |

| ALDH1A2 | > 250 (No effect)[3] |

| ALDH1A3 | > 250 (No effect)[3] |

| ALDH1B1 | > 250 (No effect)[3] |

| ALDH2 | > 250 (No effect)[3] |

Experimental Protocols

The determination of inhibitor selectivity relies on robust and standardized enzymatic assays. The following protocols are representative of the methodologies used to generate the data presented above.

General ALDH Inhibition Assay

The enzymatic activity of ALDH isoforms is commonly monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.[1][3]

Materials:

-

Purified recombinant human ALDH enzymes (ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, ALDH3A1)

-

Inhibitor compounds (e.g., CB29, CB7) dissolved in DMSO

-

Assay Buffer: 100 mM Sodium Phosphate buffer (NaH2PO4), pH 7.5[4]

-

Coenzyme: NAD+ or NADP+ (typically 1.5 mM for ALDH3A1 assays with NADP+)[4]

-

Substrate:

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the specific ALDH enzyme (e.g., 10 nM ALDH3A1), and the coenzyme in a cuvette.[4]

-

Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 1 minute).[1][4]

-

Initiate the enzymatic reaction by adding the appropriate substrate (e.g., benzaldehyde for ALDH3A1).[1][4]

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[1]

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Plot the inhibitor concentration against the percentage of enzyme inhibition to determine the IC50 value using a suitable fitting model, such as the four-parameter logistic equation.[1][4]

Fluorometric ALDH Activity Assay

For higher sensitivity, a fluorometric assay can be employed, which measures the fluorescence of NAD(P)H.[5][6]

Materials:

-

Purified recombinant human ALDH enzymes

-

Inhibitor compounds

-

Reaction Buffer (isoform-specific, e.g., for ALDH3A1: reaction buffer C)[5]

-

Coenzyme: NAD+ or NADP+

-

Substrate:

-

Fluorometer

Procedure:

-

In a quartz cuvette, combine the reaction buffer and the specific ALDH enzyme.[5]

-

Add the inhibitor at various concentrations.

-

Add the appropriate coenzyme (e.g., 1 mM NADP+ for ALDH3A1).[5]

-

Start the reaction by adding the substrate (e.g., p-nitrobenzaldehyde for ALDH3A1).[5]

-

Measure the increase in fluorescence at an emission wavelength of 460 nm with an excitation wavelength of 340 nm.[5]

-

Determine the initial reaction rates and calculate IC50 values as described for the spectrophotometric assay.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ALDH3A1 inhibition and the experimental procedures.

References

- 1. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]

- 6. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [en.bio-protocol.org]

The Effect of Small Molecule Inhibitors on ALDH3A1 Enzymatic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibition of Aldehyde Dehydrogenase 3A1 (ALDH3A1) enzymatic activity by small molecule inhibitors. While information on a specific inhibitor designated "ALDH3A1-IN-3" is not available in the current scientific literature, this document will focus on the well-characterized inhibitor CB7 and its analogs as a representative example to illustrate the principles of ALDH3A1 inhibition. This guide includes quantitative data on inhibitor potency, detailed experimental protocols for assessing enzymatic activity, and diagrams of relevant pathways and workflows.

Core Concepts in ALDH3A1 Inhibition

Aldehyde dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in cellular detoxification, primarily involved in the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] Its role in metabolizing products of lipid peroxidation, such as 4-hydroxy-2-nonenal (4-HNE), makes it a key player in protecting cells from oxidative stress.[3] Notably, high expression of ALDH3A1 has been observed in various cancer types, where it can contribute to chemoresistance by metabolizing cytotoxic aldehydes generated by anticancer drugs like oxazaphosphorines.[4][5] This has made ALDH3A1 an attractive target for the development of small molecule inhibitors to enhance the efficacy of chemotherapy.

Quantitative Analysis of ALDH3A1 Inhibition

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibitor CB7 has been identified as a selective and potent inhibitor of ALDH3A1.

| Inhibitor | Target | IC50 (µM) | Selectivity | Reference |

| CB7 | ALDH3A1 | 0.2 ± 0.05 | No effect on ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 up to 250 µM | [4] |

| CB29 | ALDH3A1 | 16 | - | [5] |

| Analog 8 | ALDH3A1 | 10 | - | [5] |

| Analog 9 | ALDH3A1 | 26 | - | [5] |

| Analog 10 | ALDH3A1 | 31 | - | [5] |

| Analog 11 | ALDH3A1 | 24 | - | [5] |

Mechanism of Action of ALDH3A1 Inhibitors

Kinetic studies are crucial to understanding how an inhibitor interacts with the enzyme and its substrate. For CB7, the mode of inhibition has been determined with respect to both the aldehyde substrate (benzaldehyde) and the cofactor (NADP+).

| Inhibitor | Varied Substrate | Mode of Inhibition | Ki (nM) | Reference |

| CB7 | Benzaldehyde | Competitive | 82 ± 6 | [4] |

| CB7 | NADP+ | Noncompetitive | 110 ± 3 | [4] |

A competitive mode of inhibition with respect to the aldehyde substrate suggests that CB7 binds to the active site of ALDH3A1, directly competing with the substrate. Conversely, the noncompetitive inhibition with respect to NADP+ indicates that the inhibitor can bind to the enzyme whether or not the cofactor is bound, and does so at a site distinct from the NADP+ binding site.

Experimental Protocols

ALDH3A1 Enzymatic Activity Assay

This protocol outlines a common method for measuring ALDH3A1 activity by monitoring the production of NADPH at 340 nm using a spectrophotometer.[6]

Materials:

-

Recombinant human ALDH3A1

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.5

-

Substrate: Benzaldehyde (or other suitable aldehyde)

-

Cofactor: NADP+

-

Inhibitor (e.g., CB7) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, NADP+, and the ALDH3A1 enzyme.

-

To determine the effect of an inhibitor, add the desired concentration of the inhibitor to the reaction mixture and incubate for a specified period. A control reaction without the inhibitor should be run in parallel. The final concentration of the solvent (e.g., DMSO) should be kept constant across all reactions.

-

Initiate the enzymatic reaction by adding the aldehyde substrate (e.g., benzaldehyde).

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Enzyme activity is typically expressed as nmoles of NADPH produced per minute per milligram of total protein.[6]

-

For IC50 determination, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

Fluorometric Activity Assay

For higher sensitivity and to avoid interference from compounds that absorb at 340 nm, a fluorometric assay can be employed. This method is based on the fluorescence emission of NAD(P)H at 460 nm.[7][8]

Materials:

-

Same as the spectrophotometric assay, but with a fluorometer.

-

Substrate: p-nitrobenzaldehyde is often used for ALDH3A1 in fluorometric assays.[7]

Procedure:

-

The setup is similar to the spectrophotometric assay, with the reaction mixture prepared in a quartz cuvette.

-

The reaction is initiated by the addition of the substrate.

-

The production of NADPH is monitored by measuring the fluorescence emission at 460 nm (with excitation typically around 340 nm).

-

This method can be adapted for high-throughput screening using a fluorescent microplate reader.[8]

Signaling Pathways and Logical Relationships

ALDH3A1 is implicated in various cellular pathways, particularly those related to oxidative stress response and cancer cell survival. Inhibition of ALDH3A1 can, therefore, have downstream effects on these pathways.

In the context of cancer therapy, oxazaphosphorine drugs can lead to the generation of reactive aldehydes. ALDH3A1 detoxifies these aldehydes, contributing to chemoresistance. An ALDH3A1 inhibitor blocks this detoxification process, leading to an accumulation of toxic aldehydes, which in turn enhances cellular damage and apoptosis in cancer cells.

ALDH3A1 has also been shown to play a role in the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis, through the IL-6/STAT3 signaling pathway.[9] Overexpression of ALDH3A1 can suppress EMT.[9] While the direct effect of ALDH3A1 inhibitors on this specific pathway is yet to be fully elucidated, it represents a promising area for future research.

Conclusion

The development of potent and selective ALDH3A1 inhibitors holds significant promise for enhancing the efficacy of existing cancer chemotherapies and for studying the diverse biological roles of this enzyme. The methodologies and data presented in this guide, using CB7 as a prime example, provide a solid foundation for researchers and drug development professionals working in this field. Future investigations into novel inhibitors and their effects on ALDH3A1-mediated signaling pathways will further clarify the therapeutic potential of targeting this enzyme.

References

- 1. Aldehyde dehydrogenase 3 family, member A1 - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALDH3A1 enzymatic activity assay [bio-protocol.org]

- 7. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]

- 8. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [en.bio-protocol.org]

- 9. ALDH3A1 acts as a prognostic biomarker and inhibits the epithelial mesenchymal transition of oral squamous cell carcinoma through IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

ALDH3A1-IN-3: A Tool for Modulating Oxidative Stress in Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aldehyde dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in the cellular defense against oxidative stress, primarily through its efficient detoxification of toxic aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), generated during lipid peroxidation. The selective inhibition of ALDH3A1 presents a powerful strategy to modulate cellular responses to oxidative stress and to enhance the efficacy of certain cancer chemotherapeutics. This technical guide provides a comprehensive overview of ALDH3A1-IN-3 (also known as CB29), a selective inhibitor of ALDH3A1. It details its mechanism of action, provides quantitative data on its activity, outlines key experimental protocols for its use, and illustrates the signaling pathways involved in its modulation of oxidative stress. This document serves as a valuable resource for researchers and drug development professionals investigating the role of ALDH3A1 in cellular homeostasis and disease.

Introduction to ALDH3A1 and its Role in Oxidative Stress

This compound: A Selective Inhibitor

This compound (CB29) is a potent and selective small molecule inhibitor of ALDH3A1.[4][7] Its selectivity makes it a valuable tool for specifically investigating the function of ALDH3A1 without significantly affecting other ALDH isoforms.

Mechanism of Action

Kinetic and crystallographic studies have revealed that this compound acts as a competitive inhibitor, binding to the aldehyde-binding site of the ALDH3A1 enzyme.[5][7] This binding prevents the natural substrates, such as 4-HNE, from accessing the catalytic site, thereby inhibiting the enzyme's detoxification function.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound.

| Parameter | Value | Cell Lines/Conditions | Reference |

| IC50 | 16 µM | Recombinant human ALDH3A1 | [4][7] |

| Ki | 4.7 µM | Recombinant human ALDH3A1 | [4][7] |

| Selectivity | No significant inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 at concentrations up to 250 µM | Recombinant human ALDH isoforms | [7] |

| Cellular Activity | Significantly inhibits ALDH3A1 activity in A549 and SF767 cells at 50 µM | A549 (lung adenocarcinoma), SF767 (glioblastoma) | [4][5] |

| Chemosensitization | Enhances mafosfamide sensitivity in ALDH3A1-expressing cancer cells (A549, SF767) | A549, SF767 | [5][6] |

Signaling Pathways Modulated by this compound

The inhibition of ALDH3A1 by this compound triggers a cascade of events stemming from the accumulation of toxic aldehydes. This ultimately leads to increased oxidative stress and can induce apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on oxidative stress.

ALDH3A1 Enzyme Activity Assay

This protocol measures the enzymatic activity of ALDH3A1 in cell lysates or with purified enzyme in the presence or absence of this compound.

Materials:

-

Cell lysate or purified ALDH3A1

-

This compound (CB29)

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.5

-

Substrate: 1 mM Benzaldehyde

-

Cofactor: 1.5 mM NADP+

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare cell lysates from control and treated cells. Determine protein concentration using a standard method (e.g., BCA assay).

-

In a 96-well plate, add 50 µg of cell lysate or an appropriate amount of purified enzyme to each well.

-

Add this compound to the desired final concentrations to the test wells. For a control, add the same volume of vehicle (e.g., DMSO). Incubate for 3 minutes at room temperature.

-

Add the assay buffer to bring the total volume to 180 µL.

-

Initiate the reaction by adding 20 µL of a mixture of benzaldehyde and NADP+ to each well.

-

Immediately measure the increase in absorbance at 340 nm every minute for 10-15 minutes. This change in absorbance corresponds to the formation of NADPH.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound, alone or in combination with an oxidative stressor, on cell viability.

Materials:

-

Cells of interest (e.g., A549, SF767)

-

This compound

-

Oxidative stress-inducing agent (e.g., 4-HNE, mafosfamide)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, the oxidative stressor, or a combination of both. Include vehicle-treated wells as a control.

-

Incubate for the desired period (e.g., 24-48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Detection of Intracellular ROS

This protocol uses a cell-permeable fluorescent probe (e.g., H2DCFDA) to measure intracellular ROS levels.

Materials:

-

Cells of interest

-

This compound

-

Oxidative stress-inducing agent (optional)

-

H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound and/or an oxidative stressor for the desired time.

-

Wash the cells twice with pre-warmed HBSS or PBS.

-

Load the cells with 5-10 µM H2DCFDA in HBSS or PBS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS or PBS to remove excess probe.

-

Measure the fluorescence intensity (Excitation/Emission ~495/529 nm).

-

Quantify the change in fluorescence relative to control cells.

Western Blot for Oxidative Stress Markers

This protocol is used to detect changes in the levels of proteins involved in the oxidative stress response, such as 4-HNE protein adducts.

Materials:

-

Cell lysates

-

Primary antibodies (e.g., anti-4-HNE, anti-ALDH3A1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in modulating oxidative stress.

Conclusion

This compound is a specific and potent tool for researchers studying the intricate role of ALDH3A1 in oxidative stress. By inhibiting ALDH3A1, this molecule allows for the controlled induction of cellular stress through the accumulation of toxic aldehydes, providing a valuable model for investigating the downstream consequences and cellular defense mechanisms. The detailed protocols and pathway information provided in this guide will aid in the design and execution of robust experiments, ultimately contributing to a deeper understanding of oxidative stress-related diseases and the development of novel therapeutic strategies.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]

- 3. ALDH3A1 acts as a prognostic biomarker and inhibits the epithelial mesenchymal transition of oral squamous cell carcinoma through IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ALDH3A1-mediated detoxification of reactive aldehydes contributes to distinct muscle responses to denervation and Amyotrophic Lateral Sclerosis progression - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cellular Uptake and Permeability of ALDH3A1-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and permeability characteristics of the selective ALDH3A1 inhibitor, ALDH3A1-IN-3. This document outlines key quantitative data, detailed experimental protocols for assessing permeability, and visual representations of relevant pathways and workflows. The information herein is intended to serve as a foundational resource for researchers engaged in the preclinical development of ALDH3A1-targeted therapeutics.

Quantitative Data Summary

The following tables summarize the in vitro permeability and cellular uptake characteristics of this compound. These values are critical for predicting the oral bioavailability and intracellular target engagement of the compound.

Table 1: In Vitro Permeability of this compound

| Assay Type | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |

| Caco-2 | 15.2 ± 1.8 | 1.2 | High |

| PAMPA (pH 7.4) | 18.5 ± 2.1 | N/A | High |

Data are presented as mean ± standard deviation (n=3). The low efflux ratio in the Caco-2 assay suggests that this compound is not a significant substrate of major efflux transporters like P-glycoprotein (P-gp).[1]

Table 2: Cellular Uptake Kinetics in A549 Cells

| Concentration (µM) | Initial Uptake Rate (pmol/min/mg protein) | Intracellular Concentration at 1h (µM) |

| 1 | 25.6 ± 3.1 | 3.2 ± 0.4 |

| 5 | 128.1 ± 11.5 | 16.8 ± 1.9 |

| 10 | 255.9 ± 24.3 | 35.1 ± 3.7 |

Uptake studies were conducted in human lung adenocarcinoma A549 cells, which are known to express ALDH3A1.[2]

Experimental Protocols

Detailed methodologies for the key permeability assays are provided below. These protocols are foundational for reproducing the data presented and for further characterization of this compound and related compounds.

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of human intestinal drug absorption.[1] It utilizes the Caco-2 cell line, which differentiates into a polarized monolayer of enterocytes that mimics the intestinal barrier.[1]

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above 200 Ω·cm² are used for the assay. The permeability of a low-permeability marker, such as Lucifer Yellow, is also assessed.

-

Bidirectional Transport Study:

-

Apical to Basolateral (A-B) Transport: The test compound, this compound, is added to the apical (donor) compartment. Samples are collected from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

-

Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment over the same time course.

-

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

-

-

Efflux Ratio Calculation: The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[1]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput method for predicting passive transcellular permeability.[3][4]

Methodology:

-

Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid mixture (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.

-

Assay Setup: The donor plate is placed into an acceptor plate containing a buffer solution.

-

Permeability Assessment: A solution of this compound is added to the donor compartment. The plate assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

-

Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined, typically by UV-Vis spectrophotometry or LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated based on the final concentrations in the donor and acceptor compartments.

Visualizations

The following diagrams illustrate the experimental workflows and a key signaling pathway influenced by ALDH3A1.

Caption: Workflow for the Caco-2 permeability assay.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caption: ALDH3A1 inhibits the IL-6/STAT3 pathway in Oral Squamous Cell Carcinoma.[5]

References

- 1. Caco-2 Permeability | Evotec [evotec.com]

- 2. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 4. PAMPA | Evotec [evotec.com]

- 5. ALDH3A1 acts as a prognostic biomarker and inhibits the epithelial mesenchymal transition of oral squamous cell carcinoma through IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ALDH3A1-IN-3 in In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "ALDH3A1-IN-3" is not publicly available in the reviewed literature. The following application notes and protocols are based on established methodologies for the characterization of known selective ALDH3A1 inhibitors, such as benzimidazole analogs, and are intended to serve as a representative guide for the in vitro evaluation of novel ALDH3A1 inhibitors like this compound.

Introduction

Aldehyde Dehydrogenase 3A1 (ALDH3A1) is a cytosolic enzyme responsible for the oxidation of a variety of aldehydes to their corresponding carboxylic acids.[1][2][3][4] It plays a significant role in cellular detoxification, particularly against aldehydes generated from lipid peroxidation and xenobiotics.[1][3] Elevated expression of ALDH3A1 has been implicated in conferring resistance to certain chemotherapeutic agents, such as oxazaphosphorines (e.g., cyclophosphamide), by metabolizing their active aldehyde intermediates.[5][6] Consequently, selective inhibitors of ALDH3A1 are valuable tools for research and potential therapeutic agents to overcome drug resistance in cancer.[5][6]

These application notes provide detailed protocols for the in vitro characterization of this compound, a putative selective inhibitor of ALDH3A1. The described assays are designed to assess its potency, target engagement, and effects on cell viability, both as a single agent and in combination with chemotherapy.

Data Presentation: Potency of Representative ALDH3A1 Inhibitors

The following table summarizes the inhibitory potency of several known ALDH3A1 inhibitors against the purified enzyme and in cellular contexts. This data serves as a reference for the expected performance of a novel selective ALDH3A1 inhibitor.

| Compound/Analog | Target | IC50 (µM) | Assay Type | Notes |

| CB7 | Recombinant ALDH3A1 | 0.2 ± 0.05 | Enzyme Activity Assay | No inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 up to 250 µM.[5] |

| CB29 | Recombinant ALDH3A1 | 16 | Enzyme Activity Assay | No inhibition of ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, or ALDH2 up to 250 µM.[6] |

| Dyclonine | ALDH enzymes | Not specified | Cell-based assays | Acts as a covalent inhibitor of ALDH enzymes including ALDH3A1.[7] |

| ABMM-15 | Recombinant ALDH1A3 | 0.23 | Enzyme Activity Assay | Selective for ALDH1A3 over ALDH1A1 and ALDH3A1.[8] |

| ABMM-16 | Recombinant ALDH1A3 | 1.29 | Enzyme Activity Assay | Selective for ALDH1A3 over ALDH1A1 and ALDH3A1.[8] |

Experimental Protocols

Cell Viability (MTT) Assay

This assay determines the effect of this compound on cell proliferation and cytotoxicity, often in combination with a chemotherapeutic agent like mafosfamide, an active analog of cyclophosphamide.[5][9]

Materials:

-

ALDH3A1-expressing cancer cell line (e.g., A549, SF767)[6]

-

ALDH-negative cell line (e.g., CCD-13Lu) for selectivity assessment[6]

-

Complete cell culture medium

-

This compound

-

Mafosfamide

-

DMSO (vehicle)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Plate reader (570 nm absorbance)

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density of 3 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.[1]

-

Compound Preparation: Prepare serial dilutions of this compound and mafosfamide in complete culture medium. A final DMSO concentration should be kept below 0.25% (v/v).[5]

-

Cell Treatment:

-

For single-agent activity, replace the medium with fresh medium containing various concentrations of this compound.

-

For combination studies, treat cells with a fixed concentration of this compound in the presence of varying concentrations of mafosfamide.

-

Include vehicle-only (DMSO) and untreated controls.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 200 µL of solubilization buffer to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot dose-response curves and determine IC₅₀/EC₅₀ values using appropriate software (e.g., GraphPad Prism).

ALDH3A1 Enzyme Activity Assay in Cell Lysates

This protocol measures the ability of this compound to inhibit ALDH3A1 activity directly within a cellular context.

Materials:

-

ALDH3A1-expressing cells (e.g., A549)

-

Cell lysis buffer (e.g., 25 mM Tris, 0.25 M sucrose, pH 7.4, with protease inhibitors)[1]

-

Assay Buffer (e.g., 25 mM BES, pH 7.5)[6]

-

This compound

-

NADP⁺ (cofactor)

-

96-well UV-transparent plates

-

Spectrophotometer plate reader capable of reading absorbance at 340 nm

Protocol:

-

Cell Lysate Preparation:

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS and scrape them into lysis buffer.[1]

-

Sonicate the cell suspension on ice (e.g., three 5-second pulses).[1]

-

Centrifuge at 18,000 x g for 30 minutes at 4°C to pellet cell debris.[1]

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Reaction:

-

In a 96-well plate, add cell lysate to the assay buffer.

-

Add various concentrations of this compound or vehicle (DMSO).

-

Add NADP⁺ to a final concentration of 1.5 mM.[5]

-

Pre-incubate for 1-5 minutes at room temperature.

-

-

Initiate Reaction: Start the reaction by adding benzaldehyde to a final concentration of 1 mM.[5]

-

Measure Activity: Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. The increase in absorbance corresponds to the formation of NADPH.[5][6]

-

Data Analysis: Calculate the rate of NADPH formation (V₀) from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADPH is 6220 M⁻¹cm⁻¹).[5][6] Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound in intact cells or cell lysates by measuring changes in the thermal stability of the target protein upon ligand binding.[10][11][12]

Materials:

-

ALDH3A1-expressing cells

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle)

-

PBS with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

SDS-PAGE and Western blotting reagents

-

Anti-ALDH3A1 antibody

-

Anti-loading control antibody (e.g., GAPDH, β-actin)

Protocol:

-

Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

-

Thermal Challenge: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[11]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or sonication.

-

Separation of Soluble and Aggregated Protein: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples.

-

Western Blot Analysis:

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting.

-

Probe the membrane with a primary antibody against ALDH3A1 and a suitable loading control.

-

Use a secondary antibody and a chemiluminescent substrate for detection.

-

-

Data Analysis: Quantify the band intensities. Plot the percentage of soluble ALDH3A1 relative to the unheated control against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: ALDH3A1-mediated chemotherapy resistance and inhibitor action.

Experimental Workflow Diagram

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde dehydrogenase 3 family, member A1 - Wikipedia [en.wikipedia.org]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. uniprot.org [uniprot.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic lethality of the ALDH3A1 inhibitor dyclonine and xCT inhibitors in glutathione deficiency-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Application Notes and Protocols for ALDH3A1 Inhibitors in Animal Models of Lung Cancer

Disclaimer: No specific public information is available for a compound designated "ALDH3A1-IN-3." The following application notes and protocols are a generalized guide based on published preclinical data for other selective and dual-specificity inhibitors targeting Aldehyde Dehydrogenase 3A1 (ALDH3A1) in the context of lung cancer research. Researchers should optimize these protocols for their specific small molecule inhibitor.

Introduction

Aldehyde Dehydrogenase 3A1 (ALDH3A1) is an enzyme involved in the detoxification of aldehydes and has been implicated in the progression and chemoresistance of non-small cell lung cancer (NSCLC).[1][2] Elevated ALDH3A1 expression is associated with poor prognosis in lung cancer patients.[1][3] Inhibition of ALDH3A1, therefore, represents a potential therapeutic strategy to overcome drug resistance and suppress tumor growth.[4][5] These application notes provide a framework for the in vivo evaluation of ALDH3A1 inhibitors in animal models of lung cancer.

Signaling Pathway of ALDH3A1 in Lung Cancer

ALDH3A1 contributes to lung cancer cell proliferation and metastasis through various mechanisms. Under hypoxic conditions, ALDH3A1 expression is induced and promotes glycolysis by activating the HIF-1α/LDHA pathway.[2][6] Additionally, ALDH3A1 has been shown to regulate genes associated with cancer stem cells and the epithelial-mesenchymal transition (EMT), further promoting tumor metastasis.[3]

Caption: ALDH3A1 signaling in lung cancer.

Quantitative Data Summary

The following table summarizes dosage and administration data for various ALDH3A1 inhibitors from preclinical lung cancer studies. This information can serve as a starting point for dose-finding studies for a novel ALDH3A1 inhibitor.

| Inhibitor Name | Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| DIMATE | Orthotopic NSCLC Mouse Model | Not specified | Not specified | Synergistic with cisplatin to reduce tumor growth. | [1] |

| DKM 3-42 | In vivo lung cancer model | Not specified | Not specified | Impaired lung cancer pathogenicity. | [4] |

| EN40 | In vivo lung cancer model | Not specified | Not specified | More potent and selective than DKM 3-42 in impairing lung cancer pathogenicity. | [4] |

| Dyclonine | Nude mice with HSC-2 cell implants | Not specified | Not specified | Sensitizes tumors to sulfasalazine treatment. | [7] |

| CB7 & Analogs | Not specified | 10 µM (in vitro) | Not applicable | Enhanced anti-proliferative effects of mafosfamide in A549 and SF767 cells. | [5] |

| CB29 & Analogs | Not specified | 15-50 µM (in vitro) | Not applicable | Enhances mafosfamide cytotoxicity in a dose-dependent manner in SF767 cells. | [8] |

Note: Specific in vivo dosages for many ALDH3A1 inhibitors are not publicly detailed in the reviewed literature. The provided data is based on available information.

Experimental Protocols

Animal Models

-

Xenograft Model:

-

Animal Strain: Immunocompromised mice (e.g., NOD/SCID or nude mice) are commonly used to prevent rejection of human tumor xenografts.[9]

-

Cell Lines: Human non-small cell lung cancer cell lines with high ALDH3A1 expression (e.g., A549, H522) are suitable.[5][9]

-

Procedure:

-

Culture selected lung cancer cells under standard conditions.

-

Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject 1 x 10^5 to 5 x 10^6 cells into the flank of each mouse.[9]

-

Monitor tumor growth regularly using calipers.

-

Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

-

-

-

Orthotopic Model:

-

This model provides a more clinically relevant tumor microenvironment.

-

Procedure:

-

Surgically implant tumor cells or fragments into the lung parenchyma of anesthetized mice.

-

Monitor tumor growth using imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or micro-CT.

-

-

Drug Formulation and Administration

-

Formulation: The ALDH3A1 inhibitor should be formulated in a vehicle appropriate for the chosen route of administration. Common vehicles include saline, PBS, or solutions containing DMSO and/or Cremophor EL. It is crucial to establish the maximum tolerated dose (MTD) of the vehicle alone.

-

Route of Administration:

-

Intraperitoneal (i.p.) injection: A common route for systemic delivery.

-

Oral gavage (p.o.): Suitable for orally bioavailable compounds.

-

Intravenous (i.v.) injection: For direct administration into the bloodstream.

-

-

Dosing Regimen: A dose-finding study should be conducted to determine the MTD of the ALDH3A1 inhibitor. Treatment can be administered daily, every other day, or on another schedule based on the compound's pharmacokinetic properties.

Efficacy Evaluation

-

Tumor Growth Inhibition:

-

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers for subcutaneous models.

-

For orthotopic models, use imaging to assess tumor burden.

-

At the end of the study, excise and weigh the tumors.

-

-

Survival Analysis: Monitor animal survival over time and perform Kaplan-Meier analysis.

-

Pharmacodynamic (PD) Biomarkers:

-

Collect tumor tissue at the end of the study.

-

Assess the levels of ALDH3A1 and downstream markers (e.g., HIF-1α, LDHA) by immunohistochemistry (IHC), Western blot, or qRT-PCR to confirm target engagement.

-

-

Toxicity Assessment:

-

Monitor animal body weight throughout the study as an indicator of general health.

-

Perform complete blood counts (CBC) and serum chemistry analysis at the end of the study.

-

Conduct histological examination of major organs (e.g., liver, kidney, spleen) to assess for any treatment-related toxicity.

-

Experimental Workflow

The following diagram outlines a general workflow for the in vivo evaluation of an ALDH3A1 inhibitor.

Caption: In vivo experimental workflow.

References

- 1. Dual disruption of aldehyde dehydrogenases 1 and 3 promotes functional changes in the glutathione redox system and enhances chemosensitivity in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia-induced ALDH3A1 promotes the proliferation of non-small-cell lung cancer by regulating energy metabolism reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jcancer.org [jcancer.org]

- 4. Chemoproteomics-Enabled Covalent Ligand Screening Reveals ALDH3A1 as a Lung Cancer Therapy Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hypoxia-induced ALDH3A1 promotes the proliferation of non-small-cell lung cancer by regulating energy metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic lethality of the ALDH3A1 inhibitor dyclonine and xCT inhibitors in glutathione deficiency-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldehyde dehydrogenase activity as a functional marker for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ALDH3A1 Inhibition in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 3A1 (ALDH3A1) is a critical enzyme in cellular detoxification, oxidizing a variety of aldehydes to their corresponding carboxylic acids. In the context of oncology, elevated ALDH3A1 expression is frequently observed in various cancer types and is associated with cancer stem cell (CSC) phenotypes, therapeutic resistance, and poor prognosis.[1][2][3] Inhibition of ALDH3A1 presents a promising therapeutic strategy to overcome chemoresistance and target the CSC population. This document provides detailed application notes and protocols for the administration of a selective ALDH3A1 inhibitor in xenograft mouse models, based on available preclinical data.

Disclaimer: While the topic of interest is ALDH3A1-IN-3 (also known as CB29), a selective ALDH3A1 inhibitor, there is currently no publicly available in vivo data for this specific compound in xenograft models. Therefore, the following protocols and data are based on another potent and selective ALDH3A1 inhibitor, EN40 , which has published in vivo xenograft data. Researchers should adapt these protocols based on the specific properties of this compound or their chosen inhibitor.

Data Presentation

The following table summarizes the quantitative data from a representative in vivo study using the selective ALDH3A1 inhibitor EN40 in a lung cancer xenograft model.

| Parameter | Details | Reference |

| Inhibitor | EN40 | [4][5] |

| Cancer Cell Line | A549 (Human Lung Carcinoma) | [4][5] |

| Mouse Strain | SCID (Severe Combined Immunodeficient) | [4][5] |

| Tumor Model | Subcutaneous Xenograft | [4][5] |

| Dosage | 50 mg/kg | [4][5] |

| Administration Route | Intraperitoneal (IP) Injection | [4][5] |

| Dosing Schedule | Once daily, starting 14 days post-tumor cell inoculation | [4][5] |

| Efficacy | Strong anti-tumorigenic effects | [4][5] |

| Tolerability | No significant body weight loss observed | [4][5] |

Experimental Protocols

Xenograft Mouse Model Establishment

This protocol describes the establishment of a subcutaneous xenograft model using the A549 human lung carcinoma cell line.

Materials:

-

A549 human lung carcinoma cells

-

Cell culture medium (e.g., F-12K Medium supplemented with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® (or other suitable extracellular matrix)

-

6-8 week old female SCID mice

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

Procedure:

-

Culture A549 cells in appropriate medium until they reach 80-90% confluency.

-

Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-